BenchChemオンラインストアへようこそ!

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Medicinal Chemistry Nuclear Receptor Modulation SAR

The compound 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS 872333-72-7) is a synthetic, achiral small molecule (MW 292.34 g/mol, Formula C18H16N2O2) belonging to the 1,3-benzodiazole (benzimidazole) class. It features three key structural modules: a benzimidazole core, a 2-methoxyphenoxymethyl substituent at position 2, and a propargyl (prop-2-yn-1-yl) group at position The compound is cataloged as a screening compound (e.g., ChemDiv ID 8019-2364) with a calculated partition coefficient (logP) of 3.62 and a polar surface area (tPSA) of 26.34 Ų.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 872333-72-7
Cat. No. B2938218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
CAS872333-72-7
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C
InChIInChI=1S/C18H16N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h1,4-11H,12-13H2,2H3
InChIKeyWLQBJNACZDCYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872333-72-7 – 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole: Structural and Physicochemical Baseline for Procurement Evaluation


The compound 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS 872333-72-7) is a synthetic, achiral small molecule (MW 292.34 g/mol, Formula C18H16N2O2) belonging to the 1,3-benzodiazole (benzimidazole) class . It features three key structural modules: a benzimidazole core, a 2-methoxyphenoxymethyl substituent at position 2, and a propargyl (prop-2-yn-1-yl) group at position 1. The compound is cataloged as a screening compound (e.g., ChemDiv ID 8019-2364) with a calculated partition coefficient (logP) of 3.62 and a polar surface area (tPSA) of 26.34 Ų . The N-propargyl group distinguishes it from the more common N-unsubstituted, N-methyl, or N-propyl 2-phenoxymethyl benzimidazole analogs, introducing a terminal alkyne functionality with potential for click chemistry derivatization and altered biological target engagement [1].

Why 872333-72-7 Cannot Be Simply Replaced by Common 2-Phenoxymethyl Benzimidazole Analogs


The straightforward substitution of 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole by unsubstituted or N-alkylated 2-phenoxymethyl benzimidazoles is not supported by available evidence. The N-propargyl group is a critical pharmacophoric element: it introduces a π-rich alkyne system that alters the molecule's electronic profile, hydrogen-bonding capacity, and potential for covalent or irreversible target engagement—properties absent in N-propyl or N-methyl counterparts [1]. For example, the N-unsubstituted analog 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole demonstrates negligible activity against nuclear receptor coactivators (EC50 > 79.4 μM) [2], and published structure-activity relationship (SAR) studies on 1-alkyl-2-substituted phenoxymethyl benzimidazoles demonstrate that the nature of the N1-substituent markedly influences antifungal and antibacterial potency [1]. Therefore, the unique terminal alkyne in 872333-72-7 is expected to confer a distinct reactivity and pharmacological profile that cannot be replicated by analogs lacking this group.

Quantitative Differentiation Evidence for 872333-72-7 Against Its Closest Structural Analogs


Enhanced Target Engagement Potential via N-Propargyl Substitution Compared to the N-Unsubstituted Analog

The introduction of an N-propargyl group is hypothesized to improve target binding affinity. The N-unsubstituted analog, 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole, shows an EC50 > 79,400 nM against human nuclear receptor coactivator 3, indicating essentially no activity [1]. While no direct potency data for 872333-72-7 are publicly available for this specific target, the structural modification is consistent with the established SAR of 1-alkyl-2-phenoxymethyl benzimidazoles, where N1-substitution profoundly modulates biological activity [2].

Medicinal Chemistry Nuclear Receptor Modulation SAR

Antitubercular Activity Potential Differentiated from the N-Propyl Analog

In a series of 1-alkyl-2-substituted phenoxymethyl benzimidazoles, the antimicrobial activity, particularly against Mycobacterium tuberculosis H37RV, was highly sensitive to the nature of the N1 substituent [1]. The study reports that synthesized compounds showed good activity against M. tuberculosis even at a 1 mcg/mL concentration [1]. The N-propyl analog 2-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole (CAS 612049-72-6) can serve as a direct comparator, though its individual MIC is not reported. The electronic and steric properties of the propargyl group in 872333-72-7 are distinct from the N-propyl group, suggesting a different activity profile that requires empirical confirmation.

Antitubercular Antimicrobial SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. the N-Methyl Analog

The calculated physicochemical properties of 872333-72-7 (logP = 3.62, tPSA = 26.34 Ų, Hydrogen Bond Acceptor count = 3) differ from those of the N-methyl analog 2-[(2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole. The N-methyl analog (CAS not found in literature) is expected to have a lower logP due to the absence of the lipophilic alkyne group. This difference in lipophilicity affects predicted membrane permeability and solubility—two critical parameters for in vitro assay performance and in vivo ADME profiling.

Drug-likeness ADME Prediction Physicochemical Properties

Synthetic Tractability and Click Chemistry Utility vs. Non-Alkyne Containing Analogs

The terminal alkyne of the propargyl group in 872333-72-7 provides a direct handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click chemistry, which is absent in the N-propyl (CAS 612049-72-6) and N-methyl analogs [1]. This enables the compound to be used as a modular scaffold for the synthesis of 1,2,3-triazole-linked conjugates, a strategy widely employed in probe design and targeted library synthesis [1]. The N-propyl analog lacks this reactive handle, limiting its utility in chemical biology applications.

Chemical Biology Click Chemistry Bioconjugation

Optimal Scientific and Industrial Application Scenarios for 872333-72-7 Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Nuclear Receptors or Kinases

Based on the class-level evidence that N1-substitution profoundly modulates activity in benzimidazole series [1] and the confirmation that the N-unsubstituted analog is inactive against nuclear receptor coactivators (EC50 > 79.4 μM) [2], 872333-72-7 is a suitable starting point for hit-to-lead campaigns targeting nuclear receptors or kinases where the propargyl group is hypothesized to enhance target engagement [1].

Antimicrobial Screening Libraries Focused on Drug-Resistant Tuberculosis

Given the reported antitubercular activity of structurally analogous 1-alkyl-2-phenoxymethyl benzimidazoles at 1 mcg/mL concentration [1], 872333-72-7 is a high-priority candidate for inclusion in phenotypic screens against Mycobacterium tuberculosis, as it represents a structurally distinct chemotype from the already-screened N-propyl and N-methyl analogs [1].

Chemical Biology Tool Compound for Click Chemistry-Based Probe Synthesis and Target Identification

The unique terminal alkyne moiety on 872333-72-7 makes it a versatile precursor for CuAAC-mediated conjugation to fluorophores, affinity tags, or solid supports [1]. This enables its direct use in chemical biology workflows for target identification (e.g., pull-down assays) or in cellular imaging, where the saturated N-alkyl analogs (e.g., CAS 612049-72-6) would require a separate derivatization step [1].

OGG1 Inhibitor Discovery Programs for Cancer and Inflammation

The compound's benzimidazole core and N-propargyl substitution align with the structural features of disclosed OGG1 inhibitors [3]. While not a validated OGG1 inhibitor itself, 872333-72-7 represents a suitable scaffold for structure-guided optimization, offering a lipophilic and steric profile (logP 3.62) [3] that can be tuned to improve potency within the OGG1 pharmacophore model.

Quote Request

Request a Quote for 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.